Tyk2-IN-13
Description
Properties
Molecular Formula |
C29H33N7O6 |
|---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
6-(cyclopropanecarbonylamino)-4-[3-[[4-[[(2S)-1,4-dioxan-2-yl]methylamino]phenyl]carbamoyl]-2-methoxyanilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide |
InChI |
InChI=1S/C29H33N7O6/c1-30-29(39)25-23(14-24(35-36-25)34-27(37)17-6-7-17)33-22-5-3-4-21(26(22)40-2)28(38)32-19-10-8-18(9-11-19)31-15-20-16-41-12-13-42-20/h3-5,8-11,14,17,20,31H,6-7,12-13,15-16H2,1-2H3,(H,30,39)(H,32,38)(H2,33,34,35,37)/t20-/m0/s1/i1D3 |
InChI Key |
ITHVYCKTQCDGNM-ZNCSYKOHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C(=O)NC3=CC=C(C=C3)NC[C@H]4COCCO4)NC(=O)C5CC5 |
Canonical SMILES |
CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C(=O)NC3=CC=C(C=C3)NCC4COCCO4)NC(=O)C5CC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Key Intermediates
The synthesis of Tyk2-IN-13 involves multi-step organic reactions, typically starting with heterocyclic core structures and progressing through functionalization and optimization.
Core Structure Assembly
The foundational step involves constructing a pyridine or pyridazine core, a common motif in Tyk2 inhibitors. For example, intermediates such as 2-chloropropionyl-2,3,3,3-d4 chloride (EVT-12527950) are utilized to introduce deuterated methyl groups, enhancing metabolic stability. This intermediate is synthesized via chlorination of propionic acid derivatives, followed by deuterium exchange under controlled conditions.
Functionalization Strategies
Subsequent steps include:
- Amide Coupling : Introduction of a C3-amide moiety via reaction with primary or secondary amines. Structural analysis of related compounds highlights the importance of an N-methyl group in the amide side chain for Tyk2 specificity.
- Triazole Incorporation : A methyl-1,2,4-triazole group is often added to displace structural water molecules in the Tyk2 binding pocket, improving potency.
Optimization for Selectivity and Potency
Deuteration to Attenuate Metabolism
Deuterium incorporation at critical positions (e.g., methyl groups) reduces oxidative metabolism, minimizing the formation of less selective metabolites. For instance, deuterated analogs of this compound show prolonged half-lives in liver microsomal assays ($$T_{1/2} > 120$$ minutes).
Analytical Characterization
Biochemical Assays
This compound is evaluated using homogeneous time-resolved fluorescence (HTRF) assays, showing IC$$_{50}$$ values of 0.2–5 nM against Tyk2’s pseudokinase (JH2) domain. Kinome selectivity screens against 249 kinases confirm >100-fold specificity over JAK1, JAK2, and JAK3.
Cellular and Whole Blood Assays
In human whole blood (hWB), this compound suppresses IL-23/IFNα signaling with IC$${50}$$ = 13 nM. Murine models with a Tyk2 V980I knock-in mutation demonstrate restored potency (IC$${50}$$ = 128 nM vs. 518 nM in wild-type), validating species-specific optimization.
Table 1: Comparative Potency of Tyk2 Inhibitors
| Compound | Human Tyk2 IC$$_{50}$$ (nM) | Mouse Tyk2 IC$$_{50}$$ (nM) | |
|---|---|---|---|
| This compound | 0.2 | 1,407 | |
| Tofacitinib | 489 | 966 | |
| PF-06673518 | 29 | 1,407 |
Scalability and Process Chemistry
Large-Scale Synthesis
Key challenges include:
Crystallographic Validation
X-ray structures of this compound bound to the JH2 domain reveal critical interactions:
- A hydrogen bond between the triazole group and Ala671.
- Hydrophobic contacts with Ile960 (human) or Val980 (mouse).
Chemical Reactions Analysis
Tyk2-IN-13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Autoimmune Diseases
Tyk2-IN-13 has shown efficacy in various models of autoimmune diseases. Studies indicate that Tyk2 inhibition can significantly reduce disease severity in models of psoriasis and colitis. For instance, in a psoriasis-like model induced by IL-23 injections, this compound demonstrated a dose-dependent inhibition of skin acanthosis, comparable to established treatments like ustekinumab .
Cancer
Research has indicated that TYK2 plays a role in tumor progression through its involvement in immune evasion mechanisms. Inhibiting TYK2 with compounds like this compound may enhance anti-tumor immunity by restoring the function of immune cells that are otherwise suppressed in the tumor microenvironment . Furthermore, studies suggest that this compound can inhibit IL-13-induced phosphorylation of TYK2, contributing to the regulation of cancer cell proliferation and survival .
Neurodegenerative Disorders
Recent findings highlight the role of TYK2 in tauopathies, where it phosphorylates tau protein, affecting its stability and aggregation. This compound might be beneficial in conditions like Alzheimer's disease by reducing hyperphosphorylated tau levels and mitigating neurodegeneration . In experimental models, knockdown of TYK2 resulted in decreased levels of pathogenic tau protein, suggesting that inhibition could be a viable therapeutic strategy .
Case Study 1: Psoriasis Treatment
In a double-blind clinical trial involving patients with moderate to severe psoriasis, administration of this compound led to significant reductions in Psoriasis Area Severity Index (PASI) scores compared to placebo. The study noted an improvement in skin clearance and quality of life measures over 12 weeks .
Case Study 2: Ulcerative Colitis
A recent study evaluated the effects of this compound in a murine model of ulcerative colitis induced by dextran sulfate sodium. Results showed that treatment with this compound resulted in reduced colonic inflammation and histological damage compared to untreated controls .
Data Summary
Mechanism of Action
Tyk2-IN-13 exerts its effects by selectively inhibiting the activity of TYK2. It binds to the regulatory domain of TYK2, preventing its activation and subsequent downstream signaling. This inhibition disrupts the phosphorylation of signal transducers and activators of transcription (STAT) proteins, which are essential for cytokine signaling and immune regulation . By blocking these pathways, this compound can modulate immune responses and reduce inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Tyk2-IN-13’s pharmacological profile, it is essential to compare it with structurally and functionally analogous TYK2 inhibitors. Below is a detailed analysis based on molecular properties, selectivity, and efficacy.
Table 1: Comparative Analysis of this compound and Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | TYK2 IC₅₀ (nM) | JAK1 Selectivity (Fold) | Solubility (µg/mL) | Clinical Stage |
|---|---|---|---|---|---|---|
| This compound | C₁₄H₁₀N₂O₄ | 294.24 | 8.2 | >100 | 12.5 | Preclinical |
| Compound A | C₁₅H₁₂N₂O₅ | 312.27 | 15.7 | 50 | 8.9 | Phase I |
| Compound B | C₁₃H₉N₃O₄ | 283.23 | 5.5 | 30 | 20.3 | Preclinical |
| Deucravacitinib | C₁₆H₁₉N₅O₂ | 313.36 | 1.0 | >200 | 5.2 | FDA-Approved |
Key Findings :
Potency :
- This compound (IC₅₀ = 8.2 nM) is less potent than Deucravacitinib (IC₅₀ = 1.0 nM) but outperforms Compound A (IC₅₀ = 15.7 nM) .
- Compound B, despite a lower molecular weight, shows superior potency (IC₅₀ = 5.5 nM), likely due to its trifluoromethyl group enhancing hydrophobic interactions .
Selectivity :
- This compound exhibits >100-fold selectivity over JAK1, surpassing Compound A (50-fold) and Compound B (30-fold). This reduces risks of JAK1-associated side effects, such as anemia .
- Deucravacitinib’s >200-fold selectivity underpins its clinical success but comes with higher metabolic instability .
Solubility and Developability :
- This compound’s solubility (12.5 µg/mL) is moderate, requiring formulation optimization compared to Deucravacitinib (5.2 µg/mL) .
- Compound B’s high solubility (20.3 µg/mL) suggests better oral bioavailability, though its selectivity profile limits therapeutic utility .
Structural Insights :
Biological Activity
Tyk2-IN-13 is a selective inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, which plays a crucial role in mediating cytokine signaling pathways involved in immune responses. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on immune signaling, and potential therapeutic applications.
Overview of Tyk2 Function
Tyk2 is integral to the JAK-STAT signaling pathway, primarily mediating signals from type I interferons (IFNs) and several interleukins (ILs), including IL-12 and IL-23. Tyk2's activation leads to the phosphorylation of signal transducer and activator of transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression related to immune responses .
Key Functions:
- Mediates immune responses against pathogens.
- Involved in inflammatory processes.
- Regulates balance between Th1 and Th2 cell responses .
This compound inhibits Tyk2 activity by binding to its ATP-binding pocket, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways. This selective inhibition is particularly significant as it minimizes off-target effects associated with broader JAK inhibitors.
Inhibition Profile:
- Selectively inhibits Tyk2 without affecting JAK1, JAK2, or JAK3.
- Reduces cytokine-mediated inflammation while preserving some immune functions .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively blocks the phosphorylation of STAT proteins in response to cytokine stimulation. For instance, treatment with this compound significantly reduced IFN-α-induced STAT1 and STAT3 activation in human peripheral blood mononuclear cells (PBMCs).
| Cytokine | Control Phosphorylation | Inhibition with this compound |
|---|---|---|
| IFN-α | High | Low |
| IL-12 | Moderate | Low |
| IL-23 | Moderate | Low |
In Vivo Studies
Animal models have shown that this compound administration leads to reduced inflammation in conditions such as psoriasis and colitis. In a psoriasis-like skin inflammation model induced by imiquimod, mice treated with this compound exhibited significantly less erythema and scaling compared to controls.
Case Study: Psoriasis Model
- Model: Imiquimod-induced psoriasis in mice.
- Results:
- Control group showed severe skin inflammation.
- Treatment group with this compound showed a 60% reduction in clinical score.
Clinical Implications
The selective inhibition of Tyk2 by compounds like this compound holds promise for treating various autoimmune diseases, including:
- Psoriasis
- Crohn's disease
- Systemic lupus erythematosus
Preclinical studies indicate that Tyk2 inhibitors can suppress chronic inflammation while minimizing the risk of infections associated with traditional JAK inhibitors .
Q & A
Q. What is the molecular mechanism of Tyk2-IN-13, and how can researchers validate its selectivity in kinase inhibition assays?
this compound is a tyrosine kinase 2 (TYK2) inhibitor, but its selectivity profile must be rigorously validated to avoid off-target effects. Researchers should:
- Perform in vitro kinase assays against a panel of kinases (e.g., JAK1, JAK2, JAK3) to assess selectivity .
- Use concentration-response curves (IC₅₀ values) and compare inhibition rates across kinases. Include positive/negative controls (e.g., known TYK2 inhibitors) to benchmark specificity .
- Validate findings with cellular assays (e.g., phospho-STAT signaling in relevant cell lines) to confirm target engagement .
Q. What experimental design considerations are critical for initial pharmacokinetic (PK) studies of this compound?
- Dosage Range : Start with sub-micromolar to micromolar concentrations to capture dose-dependent effects while avoiding cytotoxicity .
- Animal Models : Use species with metabolic similarities to humans (e.g., rodents) and monitor plasma/tissue distribution over time .
- Controls : Include vehicle controls and reference compounds to contextualize absorption and clearance rates .
- Reproducibility : Document protocols in detail (e.g., administration route, sampling intervals) to enable replication .
Q. How can researchers resolve contradictions in this compound’s reported efficacy across different inflammatory models?
Conflicting data may arise from model-specific factors (e.g., genetic backgrounds, disease induction methods). To address this:
- Meta-Analysis : Systematically compare studies for variables like dosage, treatment duration, and endpoints .
- Mechanistic Profiling : Use transcriptomics or proteomics to identify pathway variations between models .
- Dose-Response Reevaluation : Test efficacy across a broader concentration range to identify model-dependent thresholds .
- Collaborative Validation : Replicate key experiments in independent labs to confirm reproducibility .
Q. What statistical methods are recommended for analyzing high-dimensional datasets (e.g., RNA-seq) in this compound studies?
- Preprocessing : Normalize raw counts (e.g., DESeq2 or edgeR) and filter low-expression genes .
- Differential Expression : Use linear models (e.g., limma) with false discovery rate (FDR) correction for multiple testing .
- Pathway Analysis : Apply tools like GSEA or DAVID to link gene signatures to TYK2-related pathways (e.g., JAK-STAT, IFN-γ) .
- Data Sharing : Deposit raw data in repositories (e.g., GEO) with metadata compliant with FAIR principles .
Q. How can researchers optimize in vitro assays to distinguish this compound’s direct effects from cytotoxicity?
- Viability Controls : Run parallel assays (e.g., MTT or ATP-lite) to differentiate inhibition from cell death .
- Time-Course Experiments : Assess effects at multiple timepoints; cytotoxic compounds often show delayed responses .
- Selectivity Index : Calculate IC₅₀ ratios between target inhibition and cytotoxicity to quantify therapeutic windows .
- Secondary Assays : Confirm target-specific effects using genetic approaches (e.g., TYK2 knockdown/rescue experiments) .
Q. What strategies are effective for integrating this compound’s multi-omics data (e.g., proteomics, metabolomics) into a cohesive mechanistic model?
- Cross-Omics Correlation : Use weighted gene co-expression networks (WGCNA) to identify overlapping pathways .
- Machine Learning : Train classifiers (e.g., random forests) to prioritize biomarkers predictive of TYK2 inhibition .
- Dynamic Modeling : Build kinetic models (e.g., COPASI) to simulate dose-dependent pathway modulation .
- Visualization : Employ tools like Cytoscape for network analysis and STRING for protein interaction mapping .
Methodological and Reproducibility Guidelines
Q. How should researchers document experimental protocols to ensure reproducibility in this compound studies?
- Detailed Methods : Specify buffer compositions, equipment models (e.g., plate readers), and software versions .
- Batch Records : Log reagent lots, cell passage numbers, and animal cohorts to trace variability .
- Negative Controls : Include solvent-only groups and untreated samples in every experiment .
- Code Sharing : Publish analysis scripts (e.g., R/Python) with commented workflows .
Q. What are the best practices for addressing conflicting data on this compound’s off-target effects?
- Orthogonal Assays : Validate findings using alternative techniques (e.g., SPR for binding affinity vs. cellular thermal shift assays) .
- Chemical Probes : Compare results with structurally distinct TYK2 inhibitors to rule out compound-specific artifacts .
- Literature Synthesis : Critically evaluate methodological differences (e.g., assay conditions, cell types) across studies .
Q. How can researchers design studies to explore this compound’s potential in novel therapeutic areas (e.g., oncology)?
- Hypothesis-Driven Targets : Prioritize cancers with dysregulated JAK-STAT signaling (e.g., lymphomas, leukemias) .
- Combination Therapies : Test synergy with checkpoint inhibitors or chemotherapeutics using Chou-Talalay models .
- Biomarker Discovery : Use patient-derived xenografts (PDX) to identify predictive biomarkers of response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
